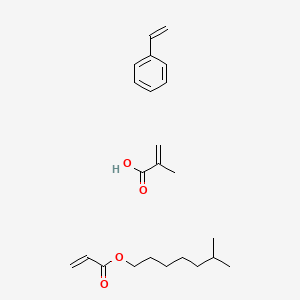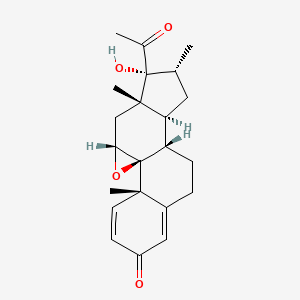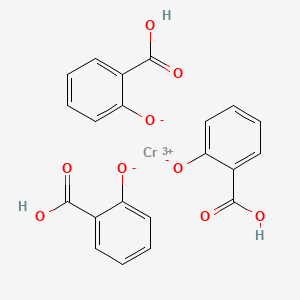
Benzoic acid, 2-hydroxy-, chromium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Salicylato-O1,O2)chromium: is a coordination compound where chromium is complexed with three salicylate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Salicylato-O1,O2)chromium typically involves the reaction of chromium salts with salicylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex .
Industrial Production Methods: Industrial production methods for tris-(Salicylato-O1,O2)chromium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris-(Salicylato-O1,O2)chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium complexes.
Reduction: It can also be reduced, resulting in lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the salicylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) complexes, while reduction can produce chromium(II) species .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris-(Salicylato-O1,O2)chromium is used as a catalyst in various organic reactions, including oxidation and polymerization processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for understanding metal-ligand interactions in biological systems .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases .
Industry: In the industrial sector, tris-(Salicylato-O1,O2)chromium is used in the production of specialty chemicals and as a corrosion inhibitor .
Wirkmechanismus
The mechanism of action of tris-(Salicylato-O1,O2)chromium involves its interaction with molecular targets through coordination bonds. The salicylate ligands facilitate the binding of the compound to specific sites on enzymes or other proteins, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Tris-(Acetylacetonato)chromium: Another chromium complex with acetylacetonate ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) nitrate: A chromium compound with nitrate ligands.
Uniqueness: Tris-(Salicylato-O1,O2)chromium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. The salicylate ligands provide additional functionality compared to other chromium complexes, making it particularly useful in applications requiring specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
55917-86-7 |
|---|---|
Molekularformel |
C21H15CrO9 |
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
2-carboxyphenolate;chromium(3+) |
InChI |
InChI=1S/3C7H6O3.Cr/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
XGRZWVWRMKAQNU-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



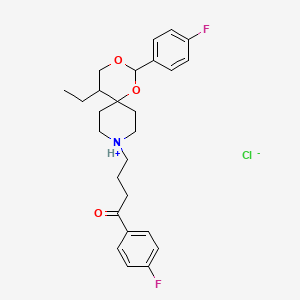
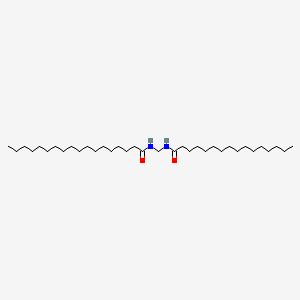
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
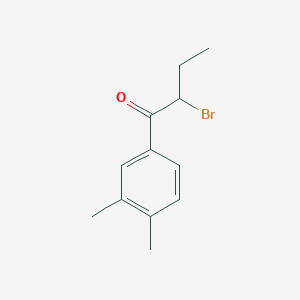
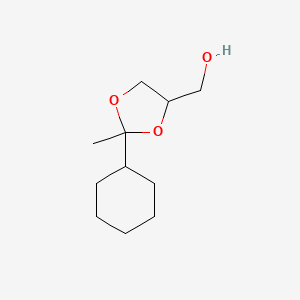
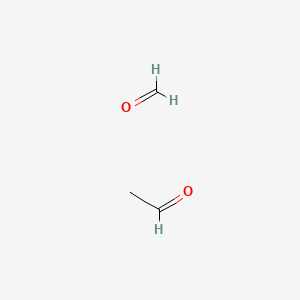


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

